Technical Guide: Synthesis and Characterization of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate
Technical Guide: Synthesis and Characterization of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate, also known as 5-Formamido-1-[2-(formyloxy)ethyl]pyrazole, is a pyrazole derivative featuring both a formamide and a formate ester functional group.[1][2] This unique combination of functionalities makes it a valuable building block in the synthesis of more complex bioactive molecules.[1] Pyrazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. This guide aims to provide a thorough resource for researchers interested in the synthesis and utilization of this specific pyrazole intermediate.
Physicochemical Properties
The known physical and chemical properties of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate are summarized in the table below. This data has been aggregated from chemical supplier databases.
| Property | Value | Reference |
| Molecular Formula | C₇H₉N₃O₃ | [1][2] |
| Molecular Weight | 183.17 g/mol | [1] |
| CAS Number | 116856-18-9 | [1][2] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 84 - 88 °C | [1] |
| Boiling Point (Predicted) | 414.8 ± 25.0 °C | |
| Density (Predicted) | 1.32 g/cm³ | [2] |
| Purity | ≥ 97% (GC) | [1] |
| Storage Conditions | Store at room temperature | [1] |
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis pathway for 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate.
Experimental Protocol: Step 1 - Synthesis of 5-amino-1-(2-hydroxyethyl)pyrazole
This protocol is adapted from the synthesis of related aminopyrazoles.
Materials:
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2-Hydroxyethylhydrazine
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Ethoxymethylenemalononitrile
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Ethanol, absolute
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Standard reflux apparatus
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Magnetic stirrer with heating
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Filtration apparatus
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Rotary evaporator
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-hydroxyethylhydrazine (1.0 eq) in absolute ethanol.
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To this solution, add a solution of ethoxymethylenemalononitrile (1.0 eq) in absolute ethanol.
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Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, concentrate the solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 5-amino-1-(2-hydroxyethyl)pyrazole as a solid.
Experimental Protocol: Step 2 - N,O-Diformylation to yield 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate
This is a proposed protocol based on general formylation procedures of amino and hydroxyl groups using formic acid.
Materials:
-
5-amino-1-(2-hydroxyethyl)pyrazole
-
Formic acid (≥ 98%)
-
Round-bottom flask
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Magnetic stirrer with heating
-
Distillation apparatus (for removal of excess formic acid)
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Sodium bicarbonate solution, saturated
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Organic solvent for extraction (e.g., ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate)
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Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend or dissolve 5-amino-1-(2-hydroxyethyl)pyrazole (1.0 eq) in an excess of formic acid. Formic acid acts as both the formylating agent and the solvent.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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Remove the excess formic acid under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize the remaining acid by washing with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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The crude 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate can be purified by column chromatography on silica gel or by recrystallization.
Characterization Data (Predicted)
Note: As of the publication of this guide, experimental spectral data for 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate is not available in the public domain. The following are predicted characterization data based on the structure and known spectral data of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Multiplicity |
| ~8.3 | s |
| ~8.1 | s |
| ~7.5 | d |
| ~6.0 | d |
| ~4.4 | t |
| ~4.3 | t |
| ~9.5 (broad) | s |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300-3100 | N-H stretch (amide) |
| ~1720 | C=O stretch (formate ester) |
| ~1680 | C=O stretch (amide I) |
| ~1530 | N-H bend (amide II) |
| ~1180 | C-O stretch (ester) |
Mass Spectrometry (MS)
| Technique | Expected m/z values |
| Electrospray Ionization (ESI+) | [M+H]⁺ = 184.07 |
| [M+Na]⁺ = 206.05 |
Logical Relationships in Characterization
The following diagram illustrates the logical connections between the proposed structure and the expected characterization data.
Caption: Relationship between the proposed molecular structure and its expected spectral data.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate. While a definitive, peer-reviewed synthesis and full characterization are not currently published, the proposed synthetic route and predicted analytical data offer a solid foundation for researchers to produce and verify this compound. The provided protocols are based on well-established organic chemistry principles and are expected to be robust. Further experimental validation is encouraged to confirm the details presented in this guide.
